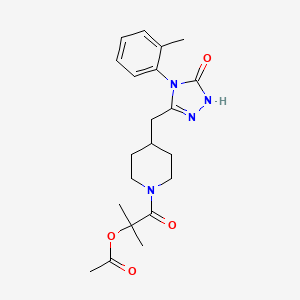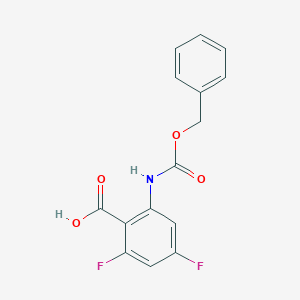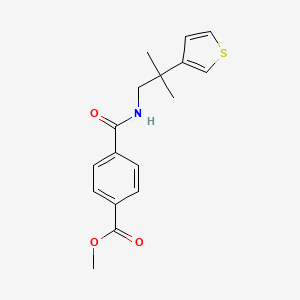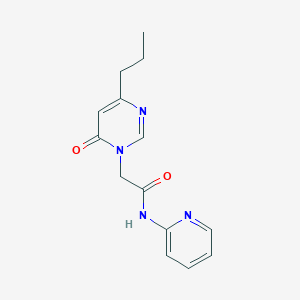
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring with a propyl group at the 4-position and an oxo group at the 6-position, as well as a pyridin-2-ylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced at the 4-position of the pyrimidine ring via alkylation using a suitable propylating agent.
Oxidation: The 6-position oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Pyridin-2-ylacetamide Moiety: The final step involves the coupling of the pyrimidine derivative with pyridin-2-ylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at the pyrimidine ring or the pyridin-2-ylacetamide moiety.
Reduction: Reduction reactions can target the oxo group at the 6-position or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction may produce alcohols or amines.
科学研究应用
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
2-(4-propylpyrimidin-2-yl)-N-(pyridin-2-yl)acetamide: Lacks the oxo group at the 6-position.
2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide: Has a methyl group instead of a propyl group at the 4-position.
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: The pyridine ring is substituted at the 3-position instead of the 2-position.
Uniqueness
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is unique due to the specific combination of functional groups and their positions on the pyrimidine and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-5-11-8-14(20)18(10-16-11)9-13(19)17-12-6-3-4-7-15-12/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNLLVKXKPYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)
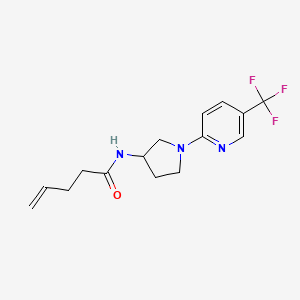
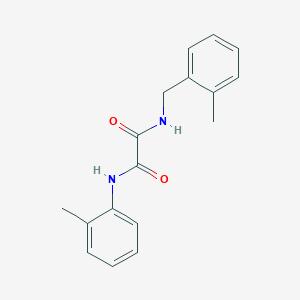
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
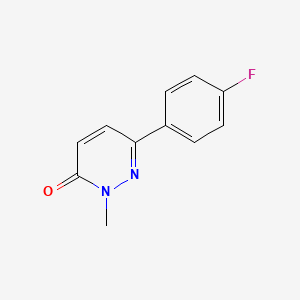
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)
